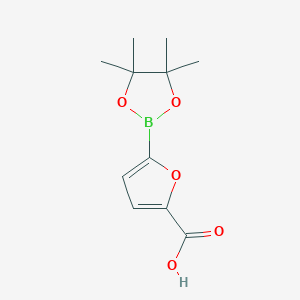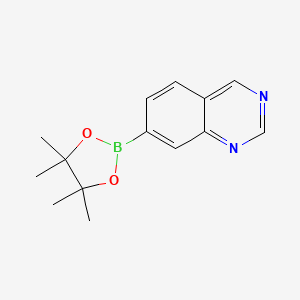
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Descripción general
Descripción
“2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” is a chemical compound with the molecular formula C8H8Br2S . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has no household use and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” consists of a benzothiophene core with two bromine atoms attached at the 2nd and 3rd positions . The exact mass of the molecule is 293.871338 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” include a density of 1.9±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a flash point of 153.0±27.9 °C . It has a LogP value of 5.02, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene: serves as an intermediate in the synthesis of various organic compounds. Its structure, which includes a benzothiophene backbone and dibromo functional groups, makes it a valuable precursor in constructing complex molecules for pharmaceuticals and agrochemicals .
Halogenation Reactions
This compound is used in halogenation reactions, particularly in the dibromination of alkenes and alkynes. The presence of bromine atoms allows for the addition across double or triple bonds, forming dibromoalkanes as products, which are crucial in further chemical transformations .
Material Science
In material science, 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene can be used to synthesize polymers and copolymers. These materials have applications in creating organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Catalysis
The compound finds use in catalysis, particularly in the synthesis of heterocyclic compounds. It can act as a catalyst or a reagent in various organic reactions, facilitating the formation of cyclic structures with potential biological activity .
Enzyme Inhibition Studies
It has been utilized in enzyme inhibition studies, particularly as an inhibitor for enzymes like α-glucosidase. This application is significant in the development of treatments for diseases like diabetes, where enzyme regulation plays a crucial role .
Medicinal Chemistry
In medicinal chemistry, the dibromo moiety of the compound is exploited for the synthesis of biologically active molecules. It can be used to create compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, or antibacterial agents .
Propiedades
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJOSMCXBMASGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)


![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)





![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)